molecular formula C15H15NO4 B5101512 N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide

N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5101512
M. Wt: 273.28 g/mol
InChI Key: KFVULOBEPSPDDL-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound with potential therapeutic applications. HPPH belongs to the class of compounds known as arylamide derivatives, which have been studied for their anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of enzymes involved in cell proliferation and induce the expression of tumor suppressor genes. In inflammation, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to activate the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to induce apoptosis and inhibit the expression of genes involved in cell proliferation. In inflammation, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to have neuroprotective effects, protecting neurons from oxidative stress and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It has a high purity, making it suitable for various biochemical and physiological assays. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have low toxicity, making it a safer option for in vitro and in vivo experiments. However, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.

Future Directions

There are several future directions for research on N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. In cancer research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be studied for its potential to overcome drug resistance in cancer cells. In inflammation research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be further studied for its potential to treat chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, in neurodegenerative disorder research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be studied for its potential to treat diseases such as Alzheimer's and Parkinson's, which are characterized by oxidative stress and inflammation.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-hydroxybenzaldehyde with 4-methoxyphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to form the final compound, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. This method has been reported to yield N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide with a purity of over 98%.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has also been reported to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its neuroprotective effects, protecting neurons from oxidative stress and reducing the production of reactive oxygen species.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-5-7-14(8-6-13)20-10-15(18)16-11-3-2-4-12(17)9-11/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVULOBEPSPDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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